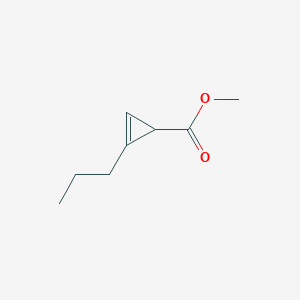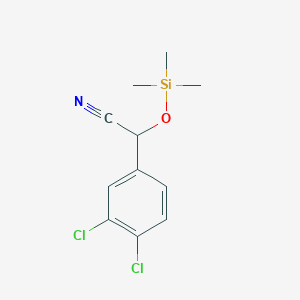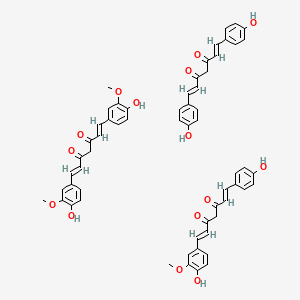
Propanenitrile, 3-(tetradecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tetradecyloxy)- can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically heated under reflux to ensure complete substitution . Another method involves the dehydration of primary amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of nitriles, including propanenitrile, 3-(tetradecyloxy)-, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol can produce propionitrile, which can then be further modified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-(tetradecyloxy)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acid or alkali, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Applications De Recherche Scientifique
Propanenitrile, 3-(tetradecyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanenitrile, 3-(tetradecyloxy)- involves its interaction with various molecular targets. The nitrile group (-CN) can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The long alkyl chain allows it to interact with hydrophobic regions of biological molecules, potentially disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with a shorter alkyl chain.
Acetonitrile: A widely used solvent in organic synthesis with a much shorter alkyl chain.
Butyronitrile: Another aliphatic nitrile with a slightly longer alkyl chain than propionitrile.
Uniqueness
Propanenitrile, 3-(tetradecyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer hydrophobic chains are advantageous, such as in the synthesis of surfactants and specialty chemicals .
Propriétés
Numéro CAS |
68527-83-3 |
|---|---|
Formule moléculaire |
C17H33NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-tetradecoxypropanenitrile |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-14,16-17H2,1H3 |
Clé InChI |
NSEZEILPAFNORQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


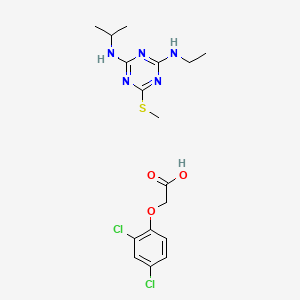
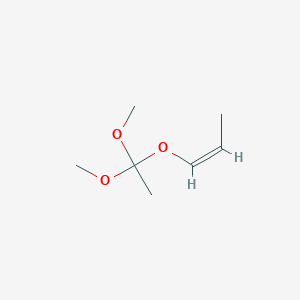
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
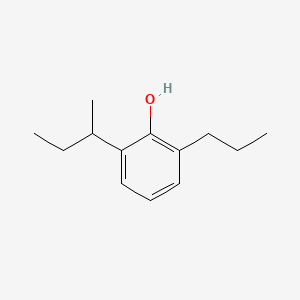
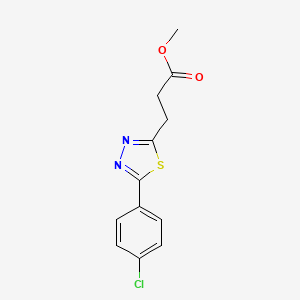
![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
